[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine typically involves the reaction of 2-chloropyridine with oxan-4-ol in the presence of a base to form the oxan-4-yloxy derivative. This intermediate is then reacted with methanamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties in drug discovery.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of [6-(Oxan-4-yloxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[6-(Oxan-4-yloxy)pyridin-2-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[6-(Oxan-4-yloxy)pyridin-2-yl]methylamine: Similar structure but with a methylamine group instead of a methanamine group.
Uniqueness
[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-8-9-2-1-3-11(13-9)15-10-4-6-14-7-5-10/h1-3,10H,4-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYFVOHSBGRZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC(=N2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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